6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a bromine atom at position 6 and a 2-fluorophenyl group at position 2 of the imidazo[1,2-a]pyridine core. This scaffold is pharmacologically significant due to its structural similarity to marketed drugs like zolimidine (anti-ulcer) and zolpidem (hypnotic) . The bromine atom enhances electrophilic reactivity, enabling further functionalization, while the fluorophenyl group contributes to metabolic stability and electronic modulation .
Properties
Molecular Formula |
C13H8BrFN2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
WIERVJWCSZUKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine generally follows a two-step approach:
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine via cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde in aqueous solution under alkaline conditions. Key details include:
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Alkali: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
- Solvents: Water, ethanol, methanol, or Virahol.
- Reaction Conditions: Stirring at 25–55 °C for 2–24 hours.
- Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
- Purification: Recrystallization from ethyl acetate/normal hexane (1:1 v/v).
- Yield: Approximately 72% with high purity.
- Physical Properties: Off-white crystals, melting point 76.5–78.0 °C.
Reaction Scheme Summary:
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-5-bromopyridine (51.9 g, 300 mmol) |
| Reagent | 40% Monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) |
| Base | Sodium bicarbonate (30.2 g, 360 mmol) |
| Solvent | Ethanol (66.9 g) |
| Temperature | 55 °C |
| Reaction Time | 5 hours |
| Yield | 72.0% |
| Product Form | Off-white crystalline solid |
This method is advantageous due to mild reaction conditions, ease of handling, and consistent product quality with high purity.
Alternative Synthetic Routes
Other reported synthetic methods for imidazo[1,2-a]pyridines include:
- Iron-catalyzed denitration reactions to introduce halogenated substituents.
- Metal-catalyzed coupling reactions such as Suzuki or Buchwald-Hartwig cross-couplings to install aryl groups post ring formation.
However, these methods are generally more complex or less direct for this compound synthesis compared to the above two-step approach.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications in medicinal chemistry.
Scientific Research Applications
6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has numerous scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antiviral, anticancer, and anti-inflammatory properties
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique electronic properties make it useful in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
- Compound 2h (6-substituted with methyl at R4, biphenyl side chain) showed IC₅₀ = 79 µM, highlighting the importance of substituent position .
- The target compound’s 2-fluorophenyl group may enhance π-π stacking with AChE’s peripheral anionic site, though activity depends on additional functionalization .
- Butyrylcholinesterase (BChE) Inhibition :
Receptor Binding
- MCH1R Antagonism: Methyl substitution at position 3 significantly improves MCH1R binding (e.g., ).
Pharmacokinetic and Solubility Profiles
- Aqueous Solubility : The 2-fluorophenyl group likely improves solubility compared to dichlorophenyl analogs (e.g., logP = 3.4 for piperazinylmethyl derivative vs. >4 for dichlorophenyl) .
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C13H8BrFN2
- Molecular Weight : 291.12 g/mol
- CAS Number : 1536597-97-3
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Recent studies have utilized ultrasound-assisted synthesis methods to enhance yields and reduce reaction times. For instance, the combination of 2-aminopyridine and various bromoacetophenone derivatives has been effective in producing this compound with high efficiency and purity .
Antimycobacterial Activity
One of the most significant areas of research surrounding this compound is its antimycobacterial activity . A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with halogen substitutions, including bromine, exhibited notable anti-tubercular properties. Specifically, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.05 to 100 μg/mL, with some compounds being significantly more potent than standard treatments like ethambutol .
Antibacterial Activity
In addition to its antimycobacterial effects, this compound has shown potential as an antibacterial agent . Research indicates that nitrogen heterocycles similar to this compound possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine and bromine substituents enhances the antibacterial activity by influencing the compound's interaction with bacterial cell membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
Case Study 1: Antitubercular Efficacy
A recent study synthesized various imidazo[1,2-a]pyridine derivatives and tested them against M. tuberculosis H37Rv strain. Among these compounds, one derivative showed an MIC value of 0.05 μg/mL , making it 125 times more potent than ethambutol . This highlights the potential for developing new antitubercular agents based on this scaffold.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 μg/mL , indicating a promising antibacterial profile compared to traditional antibiotics like ciprofloxacin .
Summary Table of Biological Activities
| Activity Type | MIC Range (μg/mL) | Comparison Drug | Remarks |
|---|---|---|---|
| Antitubercular | 0.05 - 100 | Ethambutol (6.25) | Highly potent derivatives identified |
| Antibacterial | 3.12 - 12.5 | Ciprofloxacin (2) | Effective against Gram-positive bacteria |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reaction Time | Yield (%) | Purity Considerations |
|---|---|---|---|
| Microwave Irradiation | 20–30 min | 80–90 | High due to uniform heating |
| Ethanol Reflux + NaHCO₃ | 6–12 hours | 60–65 | Solvent polarity effects |
Basic Question: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing bromo and fluoro groups). For example, the aromatic proton adjacent to bromine exhibits downfield shifts (δ 8.2–8.5 ppm) .
- X-ray Crystallography : Validates molecular geometry, including dihedral angles between the imidazopyridine core and fluorophenyl substituents. Data from ethyl 8-amino-6-bromo derivatives confirm planar arrangements critical for biological activity .
Advanced Question: How can researchers resolve contradictions in reported yields for bromination steps during intermediate synthesis?
Methodological Answer:
Discrepancies often arise from:
- Brominating Agents : N-Bromosuccinimide (NBS) vs. molecular bromine. NBS offers better regioselectivity in acetylfuran bromination, reducing over-bromination byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% compared to non-polar solvents .
Recommendation : Optimize bromination using NBS in DMF at 0–5°C, monitored by TLC to quench reactions at 85–90% conversion .
Advanced Question: What computational strategies can predict reactivity and optimize derivative synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for cyclization steps, identifying steric hindrance from the 2-fluorophenyl group as a rate-limiting factor .
- Reaction Path Search Algorithms : These algorithms screen substituent effects on electronic density, guiding the selection of electron-withdrawing groups (e.g., nitro) to accelerate ring closure .
Case Study : ICReDD’s workflow combines DFT with experimental feedback to reduce optimization time by 40% for analogous imidazopyridines .
Advanced Question: How should biological activity assays be designed to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., CDK inhibitors) and GPCRs (e.g., benzodiazepine receptors) based on structural analogs like alpidem and zolpidem .
- In Vitro Protocols :
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive strains (e.g., S. aureus), leveraging the compound’s planar aromatic system for membrane disruption .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to ibuprofen controls .
Q. Table 2: Biological Activity Data for Structural Analogs
| Activity | Target | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| CDK Inhibition | Cyclin-Dependent Kinase | 0.8 µM | |
| Antibacterial | S. aureus | 12.5 µg/mL | |
| Benzodiazepine Binding | Peripheral Receptor | 15 nM |
Advanced Question: What strategies mitigate side reactions during fluorophenyl group incorporation?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the fluorine atom with tert-butyldimethylsilyl (TBS) groups to prevent electrophilic substitution during imidazopyridine ring formation .
- Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of 2-fluorophenylboronic acids, achieving >90% coupling efficiency under inert conditions .
Note : Residual palladium must be quantified via ICP-MS to meet pharmacological safety thresholds (<10 ppm) .
Advanced Question: How can crystallographic data inform the design of derivatives with enhanced solubility?
Methodological Answer:
- Hydrogen Bond Analysis : X-ray structures reveal intermolecular H-bonds between the pyridine nitrogen and solvent molecules. Introducing polar groups (e.g., -OH, -NH₂) at position 8 increases aqueous solubility by 3–5 fold .
- Salt Formation : Hydrochloride salts of 6-bromo derivatives exhibit improved crystallinity and bioavailability, as shown in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
